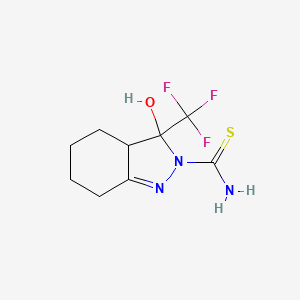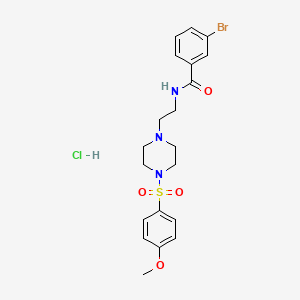
3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-bromo-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C20H25BrClN3O4S and its molecular weight is 518.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationship Studies
Research has focused on the structural modifications of benzamide derivatives to explore their affinity and selectivity towards different receptor targets. For example, modifications in the aromatic ring linked to the N-1 piperazine ring have been investigated to identify structural features leading to affinity towards certain receptors. Compounds similar in structure to the one mentioned have shown moderate affinity in receptor ligand studies, with specific modifications leading to improved binding affinity and selectivity for particular receptors (Leopoldo et al., 2002).
Crystal Structure and DFT Calculations
Crystal structure studies and Density Functional Theory (DFT) calculations have been conducted on piperazine derivatives, providing insights into their molecular structure, reactivity, and intermolecular interactions. Such studies offer valuable information for designing compounds with desired pharmacological properties. Compounds with the methoxyphenyl and sulfonyl piperazine structure have been crystallized, and their structures confirmed through single crystal X-ray diffraction studies, shedding light on their reactive sites for electrophilic and nucleophilic nature (Kumara et al., 2017).
Antiviral Research
In the context of antiviral research, analogs of methoxyphenyl sulfonyl piperazine derivatives have been synthesized and evaluated for their inhibition of viral enzymes, such as the HIV-1 reverse transcriptase. This research has led to the discovery of compounds that are significantly more potent than earlier molecules, highlighting the potential of these structures in the development of novel antiviral agents (Romero et al., 1994).
Serotonin Receptor Antagonists
The synthesis and evaluation of piperazine derivatives as serotonin receptor antagonists have also been a significant area of study. By modifying the structure of these compounds, researchers have identified several candidates with promising activity on serotonin receptors, indicating potential applications in neurological and psychiatric disorders (Yoon et al., 2008).
properties
IUPAC Name |
3-bromo-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S.ClH/c1-28-18-5-7-19(8-6-18)29(26,27)24-13-11-23(12-14-24)10-9-22-20(25)16-3-2-4-17(21)15-16;/h2-8,15H,9-14H2,1H3,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOBBIFTFQXAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=CC=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

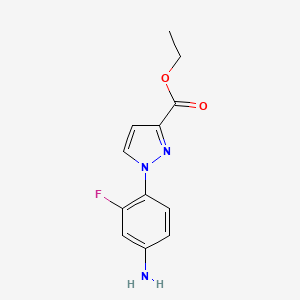

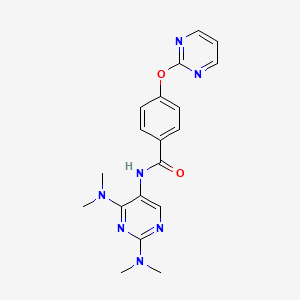
![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2760964.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)
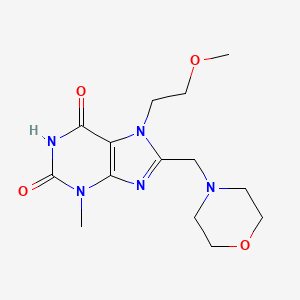
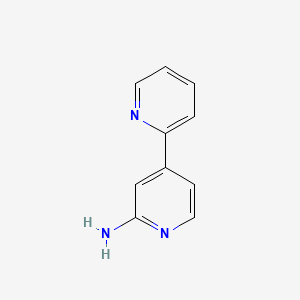
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2760973.png)

![1H-[1,3]Dioxolo[4,5-F]indazole](/img/structure/B2760978.png)
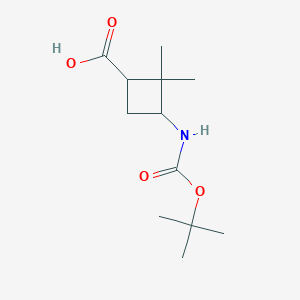
![Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2760980.png)
